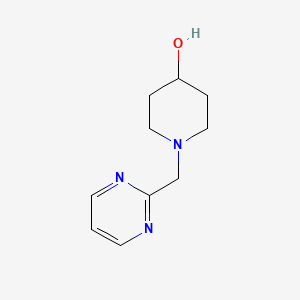
1-(Pyrimidin-2-ylmethyl)piperidin-4-ol
描述
1-(Pyrimidin-2-ylmethyl)piperidin-4-ol is a chemical compound with the molecular formula C10H15N3O. . The compound consists of a piperidine ring substituted with a pyrimidin-2-ylmethyl group and a hydroxyl group at the 4-position.
作用机制
Target of Action
The primary target of 1-(Pyrimidin-2-ylmethyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound acts as a CCR5 antagonist . It interacts with the CCR5 receptor, blocking its function and preventing HIV-1 from entering the cell . The compound contains a basic nitrogen atom, which is believed to anchor the ligand to the CCR5 receptor via a strong salt-bridge interaction .
Biochemical Pathways
The blockade of the CCR5 receptor by this compound disrupts the HIV-1 entry process . This prevents the virus from infecting the cell and spreading to other cells, thereby inhibiting the progression of the disease .
Pharmacokinetics
The compound’s structure suggests it may have good bioavailability due to the presence of lipophilic groups .
Result of Action
The result of the action of this compound is the prevention of HIV-1 infection . By blocking the CCR5 receptor, the compound prevents the virus from entering the cell, thereby inhibiting the spread of the virus and the progression of the disease .
生化分析
Biochemical Properties
1-(Pyrimidin-2-ylmethyl)piperidin-4-ol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to act as a ligand for certain receptors, influencing their activity. For example, it can bind to the chemokine receptor CCR5, which is involved in the entry of HIV-1 into host cells . This interaction inhibits the receptor’s function, preventing the virus from infecting the cells. Additionally, this compound can interact with other proteins involved in cellular signaling pathways, modulating their activity and affecting downstream processes.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by binding to CCR5, it can inhibit the activation of downstream signaling pathways that are crucial for HIV-1 replication . This inhibition can lead to reduced viral load and improved immune function in infected individuals. Furthermore, this compound may affect the expression of genes involved in immune response, inflammation, and cell proliferation, thereby modulating cellular functions and responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the CCR5 receptor through a strong salt-bridge interaction, anchoring itself to the receptor and blocking its function . This binding prevents the receptor from interacting with its natural ligands, thereby inhibiting downstream signaling pathways. Additionally, this compound may modulate the activity of other enzymes and proteins involved in cellular processes, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, allowing for consistent results in experiments . Prolonged exposure to certain conditions, such as high temperatures or extreme pH levels, may lead to degradation and reduced efficacy. Long-term studies have indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of CCR5-mediated signaling pathways and reduced viral replication in HIV-1-infected cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit CCR5 function and reduce viral load without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or immunosuppression. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome. Careful dosage optimization is essential to balance efficacy and safety in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of metabolites that may retain or lose the biological activity of the parent compound. The metabolic flux and levels of metabolites can influence the overall pharmacokinetics and pharmacodynamics of this compound, affecting its efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it may bind to specific proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the plasma membrane, where it can interact with membrane-bound receptors such as CCR5. Alternatively, it may be transported to the nucleus, where it can influence gene expression and cellular processes. The subcellular localization of this compound can determine its mode of action and impact on cellular function.
准备方法
The synthesis of 1-(Pyrimidin-2-ylmethyl)piperidin-4-ol involves several steps, typically starting with the preparation of the piperidine ring followed by the introduction of the pyrimidin-2-ylmethyl group. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives or cyclization reactions involving amines and aldehydes.
Introduction of the Pyrimidin-2-ylmethyl Group: This step involves the reaction of the piperidine derivative with a pyrimidin-2-ylmethyl halide under basic conditions to form the desired product.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
化学反应分析
1-(Pyrimidin-2-ylmethyl)piperidin-4-ol undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(Pyrimidin-2-ylmethyl)piperidin-4-ol has a wide range of scientific research applications, including:
相似化合物的比较
1-(Pyrimidin-2-ylmethyl)piperidin-4-ol can be compared with other similar compounds, such as:
Piperidine Derivatives: These compounds share the piperidine ring structure and have similar chemical properties and applications.
Pyrimidine Derivatives: These compounds contain the pyrimidine ring and are used in various scientific and industrial applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
1-(pyrimidin-2-ylmethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c14-9-2-6-13(7-3-9)8-10-11-4-1-5-12-10/h1,4-5,9,14H,2-3,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIBPPXXVINHRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Azidomethyl)imidazo[1,2-a]pyridine](/img/structure/B1373925.png)
![2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-one](/img/structure/B1373926.png)
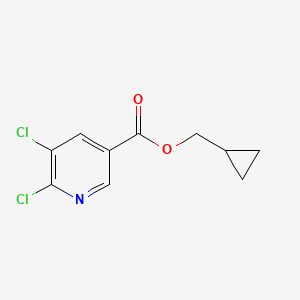
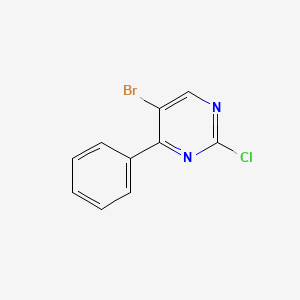
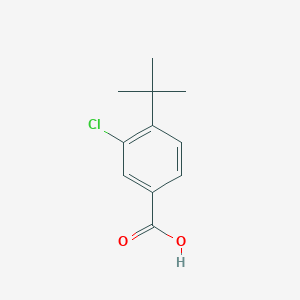
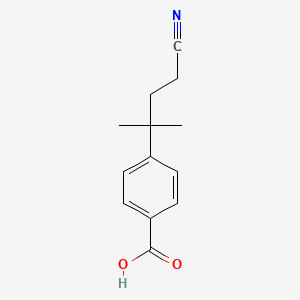
![Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate](/img/structure/B1373939.png)
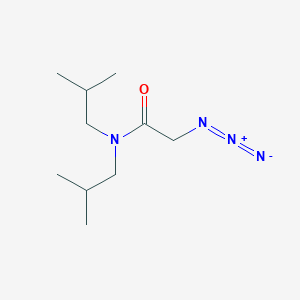
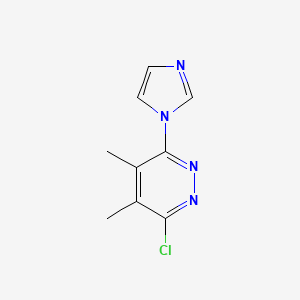
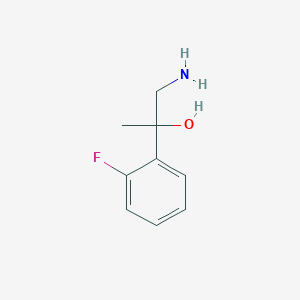
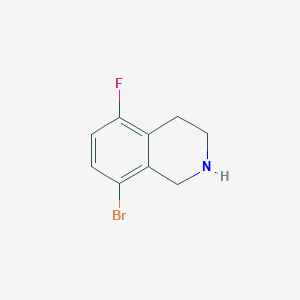
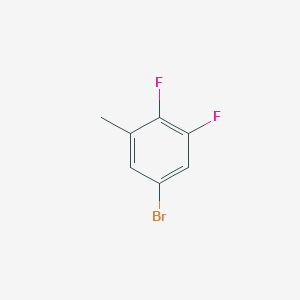
![5-Bromo-4-methyl-1H-benzo[d]imidazole](/img/structure/B1373947.png)
